REACTION_CXSMILES
|
C([O:4][C:5]1[CH:14]=[CH:13][C:8]2[CH:9]=[C:10]([CH3:12])[O:11][C:7]=2[CH:6]=1)(=O)C.[C:15](Cl)(=[O:19])C(Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].[C:25]([O-])([O-])=[O:26].[K+].[K+]>CO>[OH:4][C:5]1[CH:14]=[CH:13][C:8]2[C:9]([C:25]([O:19][CH3:15])=[O:26])=[C:10]([CH3:12])[O:11][C:7]=2[CH:6]=1 |f:2.3.4.5,6.7.8|
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC2=C(C=C(O2)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(=C(O2)C)C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 607 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |